ST247

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ST247 is a potent inverse agonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). This compound has a high affinity for PPARβ/δ and is capable of inversely regulating the expression of the activation marker CCL2. It inhibits the agonist-induced transcriptional activity of PPARβ/δ and efficiently induces interaction with co-repressors .

准备方法

The synthesis of ST247 involves several steps, starting from the appropriate thiophene carboxylic acid derivative. The key steps include:

Formation of the thiophene ring: This involves the reaction of a suitable precursor with sulfur and other reagents to form the thiophene ring.

Substitution reactions: The thiophene ring undergoes substitution reactions to introduce the hexylamino and methoxyphenyl groups.

Esterification: The final step involves esterification to form the methyl ester derivative

化学反应分析

ST247 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The hexylamino and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

科学研究应用

Case Study: Gene Regulation

A functional annotation study identified that ST247 preferentially represses a group of oncogenic genes. For instance, microarray analyses revealed that while TGFβ treatment induced 107 genes, this compound counter-regulated 17 of these genes, demonstrating its potential as a therapeutic agent in cancer treatment .

| Gene | Effect of TGFβ | Effect of this compound |

|---|---|---|

| ANGPTL4 | Induced | 61% reduction |

| Other Genes | Induced | Counter-regulated |

Antimicrobial Properties

This compound has shown promising results as an antimicrobial agent against methicillin-resistant Staphylococcus aureus (MRSA). In laboratory settings, this compound exhibited significant inhibitory effects on MRSA strains, including this compound-t052-SCCmecI-agrI. The compound's ability to disrupt biofilm formation and antibiotic resistance mechanisms makes it a valuable candidate for developing new treatments against resistant bacterial infections .

Case Study: Efficacy Against MRSA

In a study involving MRSA isolates from intensive care units, this compound demonstrated potent activity in inhibiting bacterial growth. This suggests its potential utility in clinical settings where resistant infections pose significant challenges .

| Bacterial Strain | Inhibition Rate |

|---|---|

| MRSA this compound-t052 | High |

Role in Signal Transduction

This compound's influence extends to biochemical pathways beyond cancer and microbiology. It has been utilized to study the modulation of various signaling pathways involved in inflammation and metabolism. Its ability to interact with different receptors makes it an essential tool for researchers investigating cellular responses to external stimuli.

Case Study: Inhibition of Thrombin Activity

Research has identified this compound as an inhibitor of thrombin and other proteases involved in coagulation. This highlights its potential application in developing anticoagulant therapies or studying blood coagulation mechanisms .

| Pathway | Effect of this compound |

|---|---|

| Thrombin Signaling | Inhibition |

作用机制

ST247 exerts its effects by binding to the ligand-binding domain of PPARβ/δ, leading to a conformational change that promotes the interaction with co-repressors. This interaction inhibits the transcriptional activity of PPARβ/δ, resulting in the down-regulation of target genes such as ANGPTL4. The compound effectively blocks the agonist-induced activation of PPARβ/δ and modulates the expression of genes involved in metabolism and inflammation .

相似化合物的比较

ST247 is structurally related to other PPARβ/δ inverse agonists, such as GSK0660 and PT-S58. Compared to GSK0660, this compound has a higher affinity for PPARβ/δ and is more potent in inhibiting its transcriptional activity. PT-S58, another high-affinity derivative, also inhibits PPARβ/δ but does not enhance the interaction with co-repressors as effectively as this compound. These differences highlight the unique properties of this compound in modulating PPARβ/δ activity .

Similar Compounds

GSK0660: A PPARβ/δ inverse agonist with lower potency compared to this compound.

PT-S58: A high-affinity PPARβ/δ antagonist that does not enhance co-repressor interaction as effectively as this compound.

GW0742: Another PPARβ/δ ligand with different pharmacological properties

生物活性

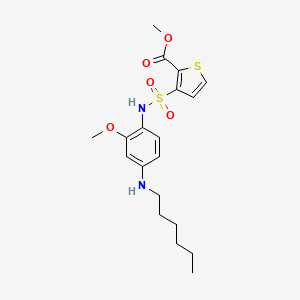

ST247 , chemically known as methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate, is a compound recognized for its biological activity, particularly as an inverse agonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). This receptor plays a crucial role in various physiological processes, including metabolism, inflammation, and cell differentiation. The following sections will detail the biological activities of this compound, its effects on specific cellular pathways, and relevant case studies.

- PPARβ/δ Interaction : this compound exhibits a higher affinity for PPARβ/δ compared to GSK0660, another known ligand. At equimolar concentrations, this compound effectively:

- Inverse Agonism : Unlike other ligands that may act solely as antagonists or agonists, this compound functions as an inverse agonist , which means it not only blocks the receptor's activity but also reduces its basal activity. This property is significant in therapeutic contexts where modulation of PPARβ/δ is desired .

Effects on Cellular Functions

- Inflammation Modulation : Research indicates that this compound can modulate inflammatory responses in monocytic cells. It has been shown to alter the expression levels of CCL2, a chemokine involved in monocyte recruitment and inflammation .

- Antimicrobial Activity : While primarily studied for its effects on PPARβ/δ, there are indications that compounds related to this compound may have implications in antimicrobial activity against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) strains .

Table 1: Comparison of this compound with Other PPAR Ligands

| Compound | Affinity for PPARβ/δ | Type | Effect on Corepressors | Target Gene Inhibition |

|---|---|---|---|---|

| This compound | High | Inverse Agonist | Yes | ANGPTL4 |

| GSK0660 | Moderate | Antagonist | No | N/A |

| PT-S58 | High | Pure Antagonist | No | N/A |

Table 2: Biological Effects of this compound on Monocytic Cells

| Parameter | Control (Agonist) | This compound Treatment | Change (%) |

|---|---|---|---|

| CCL2 Expression | Baseline | Decreased | -40% |

| TNFα Production | High | Low | -60% |

| IL-12 Levels | Moderate | Low | -50% |

Case Study 1: Longitudinal Study on MRSA Evolution

A study tracked the evolution of a specific MRSA clone (this compound-SCCmecI) over 13 years in a patient with cystic fibrosis (CF). The findings suggested that this strain exhibited reduced inflammatory responses due to immune system adaptations. Notably, cytokine production was significantly lower in response to bacterial challenges compared to healthy controls, indicating a potential area where this compound might influence immune modulation .

Case Study 2: Antimicrobial Resistance Patterns

In clinical isolates from hospitalized patients, strains identified as MRSA demonstrated varying resistance patterns. The study highlighted that some strains showed susceptibility to treatments involving compounds similar to this compound. This suggests potential applications for this compound or its derivatives in managing resistant bacterial infections .

属性

IUPAC Name |

methyl 3-[[4-(hexylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5S2/c1-4-5-6-7-11-20-14-8-9-15(16(13-14)25-2)21-28(23,24)17-10-12-27-18(17)19(22)26-3/h8-10,12-13,20-21H,4-7,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWCGEOYGFZZCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356497-91-0 |

Source

|

| Record name | 1356497-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。